molecular formula C19H21N5O B12244391 4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12244391
M. Wt: 335.4 g/mol
InChI Key: NMFCJLRWEQZZKD-UHFFFAOYSA-N
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Description

4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step procedures. One common method includes the reaction of 1,3-benzoxazole with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with tetrahydroquinazoline derivatives to yield the final compound. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce tetrahydroquinazoline analogs.

Scientific Research Applications

4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptor sites, influencing neurotransmitter activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its combination of benzoxazole, piperazine, and tetrahydroquinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C19H21N5O/c1-2-6-15-14(5-1)18(21-13-20-15)23-9-11-24(12-10-23)19-22-16-7-3-4-8-17(16)25-19/h3-4,7-8,13H,1-2,5-6,9-12H2

InChI Key

NMFCJLRWEQZZKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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